MitoNeoD
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Overview
Description
MitoNeoD is a novel mitochondria-targeted O2(⋅−) probe that can be used in vivo. It prevents DNA intercalation. This compound incorporates a carbon-deuterium bond, and enhances O2(⋅−) selectivity.
Scientific Research Applications
Mitochondrial Superoxide Detection
MitoNeoD is primarily used as a mitochondrial-targeted superoxide probe. It allows for the detection and assessment of mitochondrial superoxide (O2⋅−) changes in vivo and in vitro. This is crucial because mitochondrial superoxide plays a significant role in oxidative damage and redox signaling. This compound, with its unique design, prevents DNA intercalation, enhances selectivity for superoxide over non-specific oxidation, and accumulates rapidly within mitochondria. This makes it a versatile tool for exploring the roles of mitochondrial superoxide production in health and disease (Shchepinova et al., 2017).
Structural Studies and Drug Targeting
The crystal structure of mitoNEET, a mitochondrial outer membrane [2Fe-2S] protein, has been determined, revealing potential drug binding sites. This structural information is being used to design molecular probes for mitochondrial-targeted therapies for metabolic diseases like obesity, diabetes, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s (Geldenhuys et al., 2019).
Enzymatic Activity and Disease Research
MitoNEET has been identified as playing a significant role in mitochondrial function associated with metabolic diseases, such as obesity and cancers. It acts as a transaminase enzyme, binding to pyridoxal phosphate (PLP) and catalyzing transamination reactions. This insight is vital for developing novel compounds to treat mitochondrial dysfunctions seen in various diseases (Kunk et al., 2022).
Neuroprotection and Traumatic Brain Injury
Studies have shown that mitochondrial-targeted antioxidants like MitoQ, which are similar in function to this compound, provide neuroprotection and reduce neuronal apoptosis in experimental models of traumatic brain injury. They potentially do this by activating the Nrf2-ARE signaling pathway, offering insights into potential therapeutic applications for brain injuries (Zhou et al., 2018).
Redox Characterization and Drug Binding Impact
Research on MitoNEET's redox properties reveals that the binding of thiazolidinedione (TZD) class diabetes drugs directly impacts its redox chemistry. The understanding of this interaction provides insights into the therapeutic effects of these drugs and the role of MitoNEET in mitochondrial functions (Bak et al., 2009).
Properties
Molecular Formula |
C53H62DBrN3P |
---|---|
Molecular Weight |
853.99 |
IUPAC Name |
6-[6-deuterio-3,8-bis(2,2-dimethylpropylamino)-6-phenylphenanthridin-5-yl]hexyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C53H63N3P.BrH/c1-52(2,3)39-54-42-31-33-47-48-34-32-43(55-40-53(4,5)6)38-50(48)56(51(49(47)37-42)41-23-13-9-14-24-41)35-21-7-8-22-36-57(44-25-15-10-16-26-44,45-27-17-11-18-28-45)46-29-19-12-20-30-46;/h9-20,23-34,37-38,51,54-55H,7-8,21-22,35-36,39-40H2,1-6H3;1H/q+1;/p-1/i51D; |
InChI Key |
FMTMQUAQVIOWNQ-UTANGQNASA-M |
SMILES |
CC(C)(C)CNC1=CC2=C(C=C1)C3=C(C=C(C=C3)NCC(C)(C)C)N(C2C4=CC=CC=C4)CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoNeoD; Mito-NeoD; Mito Neo D; Mito-Neo-D; Mito Neo-D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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